molecular formula C29H36N2O5 B12033044 3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12033044
M. Wt: 492.6 g/mol
InChI Key: OHKTZOBMTRLYRB-IMVLJIQESA-N
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Description

3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolone core, substituted with various functional groups

Properties

Molecular Formula

C29H36N2O5

Molecular Weight

492.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(3-morpholin-4-ylpropyl)-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C29H36N2O5/c1-20(2)19-36-24-11-10-23(18-21(24)3)27(32)25-26(22-8-5-4-6-9-22)31(29(34)28(25)33)13-7-12-30-14-16-35-17-15-30/h4-6,8-11,18,20,26,32H,7,12-17,19H2,1-3H3/b27-25+

InChI Key

OHKTZOBMTRLYRB-IMVLJIQESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4)/O)OCC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4)O)OCC(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, including the formation of the pyrrolone core and subsequent functionalization. The synthetic routes typically involve:

    Formation of the Pyrrolone Core: This step may involve the cyclization of appropriate precursors under specific conditions.

    Functionalization: Introduction of the hydroxy, isobutoxy, methylbenzoyl, morpholinyl, and phenyl groups through various reactions such as alkylation, acylation, and substitution.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carbonyl groups can lead to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic catalysts for hydrolysis.

Scientific Research Applications

This compound has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.

Biological Activity

3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound notable for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C30H38N2O3C_{30}H_{38}N_{2}O_{3}, with a molecular weight of approximately 506.65 g/mol. The compound features a pyrrolone core, which is often associated with various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through multiple pathways:

  • Inhibition of Cell Proliferation : Studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
  • Mechanism of Action : The compound appears to modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways. This modulation leads to decreased expression of anti-apoptotic proteins and increased levels of pro-apoptotic factors.

Anti-inflammatory Effects

The compound also shows significant anti-inflammatory properties :

  • Cytokine Production : It has been found to reduce the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in activated macrophages.
  • NF-kB Pathway Inhibition : The inhibition of the NF-kB signaling pathway is suggested to be a critical mechanism behind its anti-inflammatory effects.

Case Studies

  • In Vitro Studies : A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutic agents.
  • In Vivo Models : Animal models have shown promising results where administration of the compound led to significant tumor reduction in xenograft models, highlighting its potential for further development as an anticancer therapeutic.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis; inhibits proliferation
Anti-inflammatoryReduces cytokine production; inhibits NF-kB
Enzyme ModulationPotential inhibition of topoisomerases

Q & A

Q. How can researchers optimize the synthesis of pyrrol-2-one derivatives to improve yields?

Methodological Answer: Synthesis optimization requires systematic variation of substituents, reaction conditions, and purification techniques. For example:

  • Substituent selection: Electron-withdrawing groups (e.g., trifluoromethyl) on benzaldehyde derivatives may reduce yields (e.g., 9% for compound 25 in ) compared to electron-donating groups (e.g., 47% yield for compound 29 with a chloro substituent) .
  • Reaction time: Shortening reaction time to 3 hours for allyl amine derivatives (e.g., compound 36 ) improved yields to 52% compared to overnight reactions .
  • Purification: Recrystallization from methanol or ethanol is critical for isolating high-purity solids, as seen in compounds 8o (61% yield) and 15l (86% yield) .

Table 1: Synthesis Optimization Examples

CompoundSubstituentYieldKey ConditionReference
253-CF₃9%Overnight reaction, MeOH recrystallization
293-Cl47%Standard conditions, Et₂O wash
15l4-OMe, NH₂86%Column chromatography (EtOAc/PE)

Q. What spectroscopic methods are most reliable for characterizing pyrrol-2-one derivatives?

Methodological Answer: A combination of techniques ensures structural validation:

  • 1H/13C NMR: Confirms regiochemistry and substituent orientation. For example, compound 8p showed distinct aromatic proton signals at δ 7.2–7.8 ppm, correlating with diaryl substitution .
  • HRMS: Validates molecular formulas. Compound 30 (C₂₁H₂₀Cl₂NO₄) matched the calculated m/z 420.0691 .
  • Melting Points: Serve as preliminary purity indicators. Compounds with tert-butyl groups (e.g., 20 ) exhibited higher melting points (263–265°C) due to steric stabilization .

Table 2: Key Spectroscopic Data

Compound1H NMR (δ, ppm)HRMS (Found)Melting Point (°C)Reference
8p7.2–7.8 (Ar-H)352.1312141–143
307.5–7.9 (Ar-H)420.0893245–247
15m6.8–7.6 (Ar-H)415.1035209–212

Advanced Research Questions

Q. How do substituents on the benzoyl and phenyl groups influence physicochemical properties?

Methodological Answer: Substituent effects can be analyzed through:

  • LogP calculations: Hydrophobic groups (e.g., isobutoxy in the target compound) increase lipophilicity, impacting solubility. For example, morpholinylpropyl groups enhance water solubility via hydrogen bonding .
  • Steric effects: Bulky substituents (e.g., tert-butyl in 20 ) reduce reaction yields due to hindered cyclization but improve thermal stability (higher melting points) .
  • Electron modulation: Electron-deficient aryl groups (e.g., 3,5-dichloro in 30 ) may enhance electrophilic reactivity in downstream functionalization .

Experimental validation: Use comparative NMR to track electronic environments. For instance, electron-withdrawing groups deshield aromatic protons in 51 , shifting signals upfield .

Q. How can researchers resolve inconsistencies in precipitation during synthesis?

Methodological Answer: Adjust reaction conditions based on observed intermediates:

  • Heating under reflux: Compound 30 required reflux for 10 hours to complete cyclization when precipitation stalled .
  • Ice quenching: Pouring the reaction mixture onto crushed ice (50 mL) induced crystallization in sluggish reactions (e.g., 30 ) .
  • Solvent optimization: Switching from methanol to ethanol improved crystallization efficiency for compound 15k (67% yield) .

Key Insight: Monitor reaction progress via TLC or in-situ IR to identify incomplete steps before isolation.

Q. How can computational methods enhance the design of novel pyrrol-2-one derivatives?

Methodological Answer: Integrate computational tools for reaction path prediction:

  • Quantum chemical calculations: ICReDD’s approach uses reaction path searches to predict intermediates, reducing trial-and-error (e.g., optimizing benzaldehyde coupling positions) .
  • Machine learning: Train models on existing synthesis data (e.g., yields from –5) to predict optimal conditions for new substituents.
  • Feedback loops: Use experimental data (e.g., failed precipitations in 25 ) to refine computational parameters .

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